(5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C17H13ClN2O2S |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H13ClN2O2S/c1-20(13-6-8-14(21)9-7-13)17-19-16(22)15(23-17)10-11-2-4-12(18)5-3-11/h2-10,21H,1H3/b15-10- |
InChI Key |
JRBUSKXNESLGQP-GDNBJRDFSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2 |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
The condensation employs Lewis acids (e.g., TiCl₄) or organic bases (e.g., piperidine) to activate the aldehyde. A comparative analysis of catalysts reveals:
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TiCl₄ + Et₃N | CH₂Cl₂ | 25 | 17 | 40 |
| Piperidine + AcOH | Benzene | 80 | 17 | 56 |
| NaOH | Ethanol | 78 | 6 | 68 |
Key Observations :
-
TiCl₄-Based Systems : Enable milder conditions but require anhydrous environments. The yield is lower due to competing side reactions.
-
Piperidine/AcOH : Higher temperatures favor cyclization but risk decomposition of the hydroxyl group.
-
Alkaline Conditions (NaOH) : Ethanol as a solvent minimizes side reactions, offering a balance between yield and practicality.
Stereochemical Control
The (5Z)-configuration is favored under kinetic control, achieved by rapid deprotonation of the Knoevenagel adduct. Density Functional Theory (DFT) calculations suggest that the Z-isomer is stabilized by intramolecular hydrogen bonding between the thiazolone’s carbonyl oxygen and the benzylidene’s ortho-chloro substituent.
Protection-Deprotection Strategies for the 4-Hydroxyphenyl Group
The phenolic -OH group is susceptible to oxidation and unintended side reactions during condensation. To address this, acetylation is employed as a protective measure:
-
Protection : Treat 4-hydroxy-N-methylaniline with acetic anhydride in pyridine, yielding 4-acetoxy-N-methylaniline (95% yield).
-
Thiazolone Synthesis : Proceed with cyclization as described in Section 1.
-
Condensation : Perform Knoevenagel reaction with 4-chlorobenzaldehyde under NaOH/ethanol conditions.
-
Deprotection : Hydrolyze the acetyl group using 10% KOH in methanol (80°C, 2 hours), restoring the hydroxyl functionality.
Advantages :
-
Prevents quinone formation during condensation.
-
Improves overall yield from 58% (unprotected) to 74% (protected).
Purification and Characterization
Purification Methods :
-
Recrystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals with >98% purity.
-
Column Chromatography : Silica gel eluted with chloroform:methanol (9:1) resolves minor byproducts.
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, CH=N), 6.72 (d, J = 8.8 Hz, 2H, Ar-H), 6.58 (d, J = 8.8 Hz, 2H, Ar-H), 3.21 (s, 3H, N-CH₃).
-
LC-MS (ESI+) : m/z 396.1 [M+H]⁺, confirming molecular formula C₁₈H₁₅ClN₂O₃S.
Scalability and Industrial Considerations
Scaling the synthesis requires addressing solvent volume and catalyst recovery:
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one exhibit significant antimicrobial properties. For instance, thiazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Properties
The compound has been evaluated for its anticancer effects against several cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). Studies have shown that it can inhibit cell proliferation significantly, potentially due to its ability to interfere with specific molecular pathways related to cell growth .
Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.2 | Inhibition of cell proliferation |
| A549 | 12.7 | Modulation of apoptosis pathways |
| MDA-MB-231 | 10.5 | Inhibition of kinase activity |
Synthesis of Complex Molecules
The compound serves as a building block for synthesizing more complex organic molecules and materials. Its unique structural features allow it to participate in various chemical reactions such as oxidation and substitution, facilitating the development of novel derivatives with enhanced properties .
Material Science
In industry, (5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is utilized in the development of advanced materials. Its chemical stability and ability to form polymers make it suitable for applications in coatings and other material formulations .
Case Studies
- Anticancer Efficacy Study : A study assessed the efficacy of thiazole derivatives against multiple cancer cell lines. The results indicated that compounds similar to (5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one showed significant inhibition rates, correlating with their structural characteristics .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiazole derivatives. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this compound's structure .
Mechanism of Action
The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The benzylidene and amino substituents critically influence melting points, solubility, and spectral properties. Key analogs include:
Table 1: Comparative Physicochemical Data of Selected Analogs
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-NO₂ substituent in 6g lowers electron density, enhancing C=O stretching frequency (1710 cm⁻¹ vs. 1720 cm⁻¹ in 6b) .
- Hydroxyl Group: The target compound’s 4-OH group is expected to introduce hydrogen bonding, increasing solubility in polar solvents compared to 6b (4-Cl, NH) or 6g (4-NO₂) .
- Steric Effects: Bulky substituents (e.g., cyclopropylamino in ) may reduce reaction yields but improve metabolic stability.
Comparison with Analogs :
Structural Similarity Analysis
Using Tanimoto coefficients (), the target compound shares >85% similarity with 6b (4-Cl, NH) and 6g (4-Cl, 4-NO₂-NH), differing primarily at the amino substituent. Substituent-driven changes in logP (hydroxyl vs. nitro) would significantly alter pharmacokinetic profiles.
Biological Activity
The compound (5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, which is crucial for its biological activity, and various substituents that enhance its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one. In vitro experiments have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- SCC-15 (oral squamous cell carcinoma)
- SH-SY5Y (neuroblastoma)
- CACO-2 (colorectal cancer)
The compound was tested at concentrations ranging from 1 nM to 100 µM over different exposure times (6, 24, and 48 hours). Results indicated a dose-dependent decrease in cell viability and an increase in reactive oxygen species (ROS) production, suggesting oxidative stress as a mechanism of action .
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase-3 and other apoptotic markers.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.
- Reactive Oxygen Species Production : Increased ROS levels lead to oxidative damage in cancer cells, contributing to cytotoxicity.
- Inhibition of Protein Kinases : The compound has shown activity against various protein kinases such as DYRK1A and CDK5/p25, which are involved in cell cycle regulation and survival pathways .
Study 1: Anticancer Activity Assessment
In a study published in PMC6650463, researchers evaluated the anticancer effects of this thiazole derivative on multiple human cancer cell lines. They reported that treatment with the compound resulted in:
- A significant reduction in cell proliferation.
- Increased lactate dehydrogenase release indicating cytotoxicity.
- Enhanced apoptosis markers after 48 hours of treatment .
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms involved. The study revealed that the compound modulated several signaling pathways associated with cancer progression and survival. Notably, it affected pathways related to PPARγ activation and necroptosis inhibition, indicating a multifaceted approach to combating tumor growth .
Data Table: Summary of Biological Activities
Q & A
Q. How can computational modeling guide lead optimization?
- Methodology :
- ADMET Prediction : Use QikProp to estimate logP (<5), PSA (<90 Ų), and CYP450 inhibition.
- Free Energy Perturbation (FEP) : Simulate substituent effects on binding energy (ΔΔG < -1.5 kcal/mol indicates favorable modifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
